molecular formula C20H26N2O3 B15150775 2-({[3-(Morpholin-4-yl)propyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione

2-({[3-(Morpholin-4-yl)propyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione

Cat. No.: B15150775
M. Wt: 342.4 g/mol
InChI Key: MPPPDEDRTZWYSL-UHFFFAOYSA-N
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Description

2-({[3-(Morpholin-4-yl)propyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione is a complex organic compound that features a morpholine ring, a cyclohexane ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(Morpholin-4-yl)propyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 3-(morpholin-4-yl)propylamine with a suitable cyclohexane-1,3-dione derivative under controlled conditions. The reaction often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-({[3-(Morpholin-4-yl)propyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

2-({[3-(Morpholin-4-yl)propyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({[3-(Morpholin-4-yl)propyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The morpholine ring is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[3-(Morpholin-4-yl)propyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione is unique due to its combination of a morpholine ring, a cyclohexane ring, and a phenyl group. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds.

Properties

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

3-hydroxy-2-(3-morpholin-4-ylpropyliminomethyl)-5-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C20H26N2O3/c23-19-13-17(16-5-2-1-3-6-16)14-20(24)18(19)15-21-7-4-8-22-9-11-25-12-10-22/h1-3,5-6,15,17,23H,4,7-14H2

InChI Key

MPPPDEDRTZWYSL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN=CC2=C(CC(CC2=O)C3=CC=CC=C3)O

Origin of Product

United States

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